1,3-difluoropropan-2-yl trifluoromethanesulfonate
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Overview
Description
1,3-difluoropropan-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H5F5O3S. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of both fluorine and trifluoromethanesulfonate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-difluoropropan-2-yl trifluoromethanesulfonate can be synthesized through the reaction of 1,3-difluoropropan-2-ol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often involve low temperatures to ensure the stability of the intermediate compounds and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction mixture is carefully monitored to maintain the desired temperature and pressure, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-difluoropropan-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and reduction: The fluorine atoms can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted compounds, such as azides, thiocyanates, and amines.
Elimination reactions: The primary products are alkenes.
Oxidation and reduction: The products depend on the specific reagents used and the reaction conditions, leading to various oxidized or reduced forms of the compound.
Scientific Research Applications
1,3-difluoropropan-2-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds, which are important in pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It is involved in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,3-difluoropropan-2-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The fluorine atoms can also participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-difluoropropan-2-ol: A precursor in the synthesis of 1,3-difluoropropan-2-yl trifluoromethanesulfonate.
1,3-difluoropropane: A related compound with similar structural features but lacking the trifluoromethanesulfonate group.
Trifluoromethanesulfonic acid: A strong acid used in the synthesis of trifluoromethanesulfonate esters.
Uniqueness
This compound is unique due to the combination of fluorine and trifluoromethanesulfonate groups, which impart distinct reactivity and stability. This makes it a valuable reagent in various chemical transformations and applications.
Properties
CAS No. |
2098639-00-8 |
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Molecular Formula |
C4H5F5O3S |
Molecular Weight |
228.14 g/mol |
IUPAC Name |
1,3-difluoropropan-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C4H5F5O3S/c5-1-3(2-6)12-13(10,11)4(7,8)9/h3H,1-2H2 |
InChI Key |
UNANSYRDXKYFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)OS(=O)(=O)C(F)(F)F)F |
Purity |
95 |
Origin of Product |
United States |
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